molecular formula C24H20N2OS B11368297 2,2-diphenyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

2,2-diphenyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11368297
M. Wt: 384.5 g/mol
InChI Key: GGOXCJGIXXQLLF-UHFFFAOYSA-N
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Description

2,2-DIPHENYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is an organic compound that belongs to the class of amides. It features a complex structure with multiple aromatic rings, including phenyl, pyridinyl, and thiophenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIPHENYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the amide bond: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.

    Introduction of aromatic groups: The phenyl, pyridinyl, and thiophenyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

2,2-DIPHENYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

    Substitution: Aromatic substitution reactions can occur on the phenyl, pyridinyl, and thiophenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,2-DIPHENYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenylacetamide: Lacks the pyridinyl and thiophenyl groups.

    N-(Pyridin-2-yl)acetamide: Lacks the diphenyl and thiophenyl groups.

    N-[(Thiophen-2-yl)methyl]acetamide: Lacks the diphenyl and pyridinyl groups.

Uniqueness

2,2-DIPHENYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to the presence of all three aromatic groups, which can confer distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C24H20N2OS

Molecular Weight

384.5 g/mol

IUPAC Name

2,2-diphenyl-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C24H20N2OS/c27-24(23(19-10-3-1-4-11-19)20-12-5-2-6-13-20)26(18-21-14-9-17-28-21)22-15-7-8-16-25-22/h1-17,23H,18H2

InChI Key

GGOXCJGIXXQLLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CC3=CC=CS3)C4=CC=CC=N4

Origin of Product

United States

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